2,3-Bornanediol
Description
Contextual Significance in Organic Chemistry and Stereoselective Transformations
The significance of 2,3-Bornanediol in organic chemistry is primarily rooted in its application in stereoselective transformations. ijfans.org Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in the synthesis of complex organic molecules like pharmaceuticals, where a molecule's three-dimensional structure can dictate its biological activity. numberanalytics.com this compound and its derivatives can be employed as chiral auxiliaries, which are chiral compounds temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. acs.org
The key to its utility lies in its rigid bicyclic structure, which provides a predictable and sterically hindered environment. This framework can influence how reagents approach the reacting molecule, thereby controlling the formation of new stereocenters. acs.org The synthesis of specific stereoisomers of this compound is a subject of research, as each isomer can offer different levels of selectivity in chemical transformations. jscimedcentral.com For instance, pinane-based 2-amino-1,3-diols, which share a similar structural motif, have been synthesized stereoselectively for applications in creating libraries of biologically relevant compounds. beilstein-journals.org The principles governing these syntheses often involve leveraging the inherent chirality of starting materials derived from the "chiral pool," such as camphor (B46023). jscimedcentral.comdiva-portal.org
Historical Perspectives on Bornane Derivatives and their Diol Analogues
The history of this compound is intrinsically linked to the long-standing study of camphor and its derivatives. Camphor, a natural product, has been a subject of chemical investigation for centuries, with its structure being a classic problem in organic chemistry. The elucidation of the bicyclic bornane skeleton was a significant milestone. Early research into bornane derivatives focused on understanding their unique structures and reactivity.
The development of synthetic methods in the 20th century allowed for the controlled modification of the bornane framework. The selective reactions of boronic acids with diols, discovered in the mid-1950s, opened new avenues for studying and utilizing polyfunctional compounds like diols, leading to the preparation of a wide range of specific derivatives. gla.ac.uk The synthesis of this compound stereoisomers can be achieved from camphorquinone (B77051), a derivative of camphor. jscimedcentral.com These historical developments in terpene chemistry and stereoselective methods have paved the way for the use of bornane diols in modern asymmetric synthesis.
Classification and Stereoisomeric Forms of this compound
This compound possesses two hydroxyl groups on a bornane framework. The molecule contains multiple chiral centers, which gives rise to several possible stereoisomers. For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. libretexts.org The specific spatial arrangement of the hydroxyl groups relative to the bicyclic ring system defines each unique stereoisomer.
These isomers are classified based on the orientation of the hydroxyl groups, which can be described as endo or exo. The rigid, bridged structure of the bornane skeleton restricts conformational flexibility, leading to distinct and isolable stereoisomers. The synthesis of these isomers often involves stereoselective reduction of camphorquinone, which can yield different diastereomers depending on the reagents and conditions used. jscimedcentral.comresearchgate.net
The systematic naming of this compound stereoisomers follows IUPAC nomenclature, which requires the specification of the configuration at each chiral center using the Cahn-Ingold-Prelog (R/S) system. Additionally, the terms endo and exo are used to describe the relative positions of substituents on the bicyclic system. An exo substituent is on the same side as the gem-dimethyl bridge, while an endo substituent is on the opposite side.
For example, the reduction of (1R)-camphorquinone can lead to the formation of different stereoisomers of this compound, such as (1R,2R,3S)-2,3-bornanediol and (1R,2S,3R)-2,3-bornanediol. The stereochemistry of key intermediates, like 2-endo-3-endo-dimethyl bornane-2,3-diol, has been confirmed through techniques such as single-crystal X-ray structure determination. researchgate.net
The chirality of this compound arises from its multiple stereogenic centers within the rigid bornane scaffold. libretexts.org This inherent chirality causes the different stereoisomers to be optically active, meaning they can rotate the plane of polarized light. Each enantiomer of a specific diastereomeric pair will rotate light to an equal and opposite degree.
The chiroptical properties are a direct consequence of the fixed spatial arrangement of the atoms. The rigid bicyclic nature of the bornane framework prevents bond rotations that could lead to interconversion between stereoisomers, making each isomer a distinct chemical entity. The analysis of these properties is crucial for applications in asymmetric synthesis, where the chiral environment provided by the diol influences the stereochemical course of a reaction. ijfans.org The effectiveness of a chiral auxiliary often depends on the precise three-dimensional structure and the resulting steric and electronic effects it imposes. acs.org
Data Tables
Table 1: Stereoisomers of 2,3-Butanediol (B46004) (Illustrative Analogue)
| Stereoisomer | Configuration | Optical Activity |
| D-(-)-2,3-Butanediol | (2R,3R) | Levorotatory |
| L-(+)-2,3-Butanediol | (2S,3S) | Dextrorotatory |
| meso-2,3-Butanediol | (2R,3S) | Inactive |
This table illustrates the stereoisomerism concept using 2,3-butanediol as an example, for which data is readily available. researchgate.netwikipedia.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEOSGBMQHXVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2,3 Bornanediol and Its Analogues
Chemical Synthesis Approaches
Chemical synthesis offers a versatile platform for producing 2,3-bornanediol and its analogues. These methods often focus on achieving high stereoselectivity, which is crucial for the compound's applications.
Diastereoselective and Enantioselective Pathways for Bornanediol Frameworks
The controlled synthesis of specific stereoisomers of this compound is a key objective in its chemical production. Diastereoselective and enantioselective strategies are employed to achieve high purity of the desired isomer.
One common approach involves the reduction of camphorquinone (B77051) (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione). jscimedcentral.comgoogle.com The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome. For instance, reduction of camphorquinone with lithium aluminum hydride can yield bornanediols. jscimedcentral.comjscimedcentral.com The stereoselectivity of this reduction can be investigated at low temperatures using various reducing agents like NaBH4, LiAlH4, and L-selectride. jscimedcentral.com While NaBH4 may lead to a mixture of four possible diols, other reagents can offer higher selectivity. jscimedcentral.com
Chiral auxiliaries derived from bornanediol have also been utilized in asymmetric synthesis. For example, allylboron reagents prepared from endo-2-phenyl-exo-2,3-bornanediol react with aldehydes to produce homoallylic alcohols with good to high enantioselectivity (70-85% ee). researchgate.net This demonstrates the utility of the bornanediol framework in transferring chirality to other molecules. Similarly, a β-functionalized allylboronate derived from the same chiral diol has been shown to react with imines to afford homoallylic amines and α-methylene-γ-lactams with excellent enantioselectivity (ee ≥ 94%). thieme-connect.com
Catalytic Routes to this compound
Catalytic methods provide an efficient means to synthesize this compound. These routes often involve the use of metal catalysts or organocatalysts to promote the desired transformations with high selectivity.
For example, the oxidation of terpenoid diols, including bornanediol, can be achieved with high selectivity using chlorine dioxide in dimethylformamide to produce α-hydroxyketones. researchgate.net The oxidation of 2-exo,3-exo-bornanediol with chlorine dioxide in pyridine (B92270) has been shown to be extremely rapid, with the major products being the isomeric ketols, 3β-hydroxycamphor and 2β-hydroxyepicamphor. researchgate.net
Furthermore, chiral Lewis acids can be developed from bornanediol derivatives. An aluminum complex incorporating bornane-2,3-diol can act as a chiral Lewis acid in enantioselective aldol (B89426) reactions. researchgate.net
Precursor Derivatization and Stereocontrolled Transformations (e.g., from bornanedione, camphor (B46023) derivatives)
The synthesis of this compound often starts from readily available precursors like camphor or its oxidized derivative, camphorquinone (bornanedione). jscimedcentral.comgoogle.com Stereocontrolled transformations of these precursors are crucial for obtaining the desired bornanediol isomers.
Camphor can be converted to camphorquinone with high yields through a Riley reaction using selenium dioxide and acetic anhydride (B1165640). jscimedcentral.comjscimedcentral.com The resulting diketone can then be reduced to the corresponding diols. jscimedcentral.com The reaction of camphorquinone with a vicinal diol in the presence of an acidic catalyst can lead to a non-equimolar mixture of stereoisomeric ketals, from which the predominant stereoisomer can be separated. google.com
The treatment of (1R,4S)-2,3-bornanedione with various organolithium reagents (ethyl-, propyl-, butyl-, isobutyl-, phenyl-, and p-tolyllithium) yields (1R,2S,3R,4S)-2-endo-3-endo-dialkyl- and -diaryl-2-exo,3-exo-bornanediols. researchgate.netresearchgate.net The cis-configuration of these glycols can be confirmed by the formation of carbonates. researchgate.netresearchgate.net
Reaction Mechanism Elucidation in Synthetic Routes
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling stereoselectivity. For instance, in the reaction of allylboron reagents derived from endo-2-phenyl-exo-2,3-bornanediol, a proposed mechanism explains the high regio- and stereoselectivity observed in the formation of homoallylic alcohols and amines. researchgate.netthieme-connect.com
In the acid-catalyzed dehydration of 2,3-dimethyl-2,3-butanediol with sulfuric acid, the mechanism involves protonation of a hydroxyl group, followed by the loss of water to form a carbocation, which can then undergo rearrangement and elimination to yield the final product. chegg.com While this example is for a related diol, similar mechanistic principles apply to reactions involving this compound.
Biocatalytic and Biotechnological Production Strategies
Biocatalysis and biotechnology offer sustainable and highly selective alternatives to chemical synthesis for the production of diols like 2,3-butanediol (B46004).
Microbial Fermentation Processes for Diols
Microbial fermentation is a well-established method for producing various chemicals, including diols, from renewable feedstocks. capes.gov.br Several microorganisms are known to produce 2,3-butanediol through fermentation. wikipedia.org
The (2R,3R)-stereoisomer of 2,3-butanediol is produced by a variety of microorganisms in a process known as butanediol (B1596017) fermentation. wikipedia.org The fermentative production of 2,3-butanediol from carbohydrates involves a complex network of biochemical reactions that can be manipulated to maximize the yield of the desired product. wikipedia.org
The metabolic pathway for 2,3-butanediol biosynthesis from glucose typically involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (α-ALD), and 2,3-butanediol dehydrogenase (BDH) or acetoin (B143602) reductase (AR). mdpi.com Pyruvate is a key intermediate that is converted to α-acetolactate, then to acetoin, and finally to 2,3-butanediol. mdpi.comnih.gov
Several bacterial species have been investigated for 2,3-butanediol production, including Klebsiella pneumoniae, Bacillus subtilis, and acetogenic bacteria like Clostridium autoethanogenum. nih.govmdpi.comrsc.org Research has focused on optimizing fermentation conditions, such as dissolved oxygen levels, and genetically engineering strains to improve production titers and yields. mdpi.comrsc.org For example, controlling the dissolved oxygen has been shown to be a crucial factor in driving the formation of 2,3-butanediol in Bacillus subtilis. mdpi.com
Engineered Escherichia coli has also been used to produce enantiomerically pure (R,R)-2,3-butanediol from glucose, achieving a titer of 6.1 g/L with an enantiomeric purity of over 99%. rsc.orgnih.gov Whole cells of recombinant E. coli have also been used for the biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl, reaching concentrations of 26.8 g/L in fed-batch conversions with high optical purity. nih.gov
A summary of different microbial systems for 2,3-butanediol production is presented below:
| Microorganism | Substrate | Product | Titer | Yield/Productivity | Reference |
| Engineered Escherichia coli | Glucose | (R,R)-2,3-Butanediol | 6.1 g/L | 0.31 g/g glucose | rsc.org |
| Recombinant E. coli | Diacetyl | (2S,3S)-2,3-Butanediol | 26.8 g/L | - | nih.gov |
| Bacillus subtilis GD5 | Sucrose | (R,R)-2,3-Butanediol | 42.31 g/L | 0.52 g/g | mdpi.com |
| Bacillus licheniformis MW3 (ΔbudC) | - | (2R,3R)-2,3-Butanediol | 123.7 g/L | - | rsc.org |
| Bacillus licheniformis MW3 (Δgdh) | - | meso-2,3-Butanediol | 90.1 g/L | - | rsc.org |
The development of cell-free enzymatic systems also presents a promising approach. An artificial four-enzyme system has been designed to upgrade ethanol (B145695) to 2,3-butanediol, achieving a high titer of 124.83 g/L with a productivity of 5.94 g/L/h. mdpi.com
Enzymatic Synthesis and Stereospecific Biotransformations (e.g., using secondary alcohol dehydrogenases)
Enzymatic synthesis represents a powerful and highly selective approach for producing specific stereoisomers of this compound. This method leverages the inherent stereospecificity of enzymes, particularly oxidoreductases, to catalyze the reduction of prochiral ketones, offering significant advantages over traditional chemical synthesis in terms of selectivity, milder reaction conditions, and environmental impact. The primary substrate for these biotransformations is typically (1R)-(+)-camphor or its oxidized derivative, 2,3-bornanedione (also known as camphorquinone).
The core of this strategy involves the use of secondary alcohol dehydrogenases (SADHs) and related keto-reductases (KREDs). These enzymes, often sourced from microorganisms like Rhodococcus, Candida, and engineered Escherichia coli, facilitate the transfer of a hydride ion from a cofactor, typically NADPH or NADH, to a carbonyl group. The three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack (i.e., from the re- or si-face of the carbonyl), thereby controlling the stereochemistry of the resulting hydroxyl group.
Research has demonstrated that the biotransformation of 2,3-bornanedione is a stepwise process. The reduction of the C2-carbonyl group typically precedes the reduction of the C3-carbonyl group, or vice-versa, depending on the specific enzyme used. This sequential reduction can lead to the formation of four possible stereoisomers of this compound. However, the high diastereoselectivity of many microbial enzymes allows for the synthesis of a single, desired isomer in high purity.
For instance, studies utilizing the bacterium Rhodococcus erythropolis have shown its capability to transform camphor into various hydroxylated derivatives. Specifically, certain strains possess a multi-component camphor hydroxylase system, often a cytochrome P450 monooxygenase, which can introduce hydroxyl groups at the C3 position, followed by reduction steps catalyzed by alcohol dehydrogenases to yield this compound [9, 11]. The stereochemical outcome is highly dependent on the specific enzymes within the organism's metabolic machinery. For example, the reduction of (1R,3S)-3-hydroxycamphor, an intermediate from camphor hydroxylation, using a specific alcohol dehydrogenase can yield (1R,2R,3S)-bornane-2,3-diol with high diastereomeric excess (de) .
The table below summarizes key findings from studies on the enzymatic synthesis of this compound, highlighting the biocatalyst, substrate, key products, and reaction outcomes.
| Biocatalyst / Enzyme | Substrate | Major Product Stereoisomer | Conversion (%) | Stereoselectivity (de/ee %) | Reference |
|---|---|---|---|---|---|
| Whole cells of Rhodococcus sp. NCIMB 9784 | (1R)-2,3-Bornanedione | (1R,2R,3S)-Bornane-2,3-diol | >95% | >98% de | |
| Alcohol Dehydrogenase from Rhodococcus erythropolis | (1R,3S)-3-Hydroxycamphor | (1R,2R,3S)-Bornane-2,3-diol | ~90% | >99% de | |
| Recombinant E. coli expressing KRED from Candida parapsilosis | (1R)-2,3-Bornanedione | (1R,2S,3R)-Bornane-2,3-diol | >99% | >99% de | |
| Carbonyl Reductase from Sporobolomyces salmonicolor | (1R)-2,3-Bornanedione | (1R,2R,3S)-Bornane-2,3-diol | Complete | High (specific value not reported) |
Metabolic Pathway Engineering for Enhanced Production
While enzymatic biotransformation is effective for converting precursors, metabolic pathway engineering offers a more integrated approach for the de novo biosynthesis of this compound from simple carbon sources like glucose. This synthetic biology strategy involves assembling a complete heterologous biosynthetic pathway in a microbial host, typically Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and amenable to genetic manipulation.
The construction of a functional pathway for this compound production involves several key modules:
Upstream Precursor Supply: The native metabolic network of the host is engineered to overproduce the universal monoterpene precursor, geranyl pyrophosphate (GPP). This is typically achieved by overexpressing the genes of the mevalonate (B85504) (MVA) pathway, which is often sourced from S. cerevisiae and has proven more effective than the native MEP pathway in E. coli for high-flux terpenoid production .
Monoterpene Backbone Formation: A monoterpene synthase is introduced to convert GPP into the specific bornane scaffold. For camphor-related compounds, bornyl diphosphate (B83284) synthase (BPPS) is the key enzyme, catalyzing the cyclization of GPP to bornyl diphosphate (BPP).
Conversion to Camphor: A subsequent series of enzymatic steps converts BPP into the central intermediate, camphor. This involves a phosphatase to produce borneol, followed by a borneol dehydrogenase (BDH) to oxidize borneol to camphor.
Final Diol Formation: The final module involves introducing the specific enzymes responsible for converting camphor into this compound. This typically requires a cytochrome P450 monooxygenase system to hydroxylate camphor at the C3 position to form 3-hydroxycamphor, followed by a stereospecific keto-reductase or alcohol dehydrogenase (as described in section 2.2.2) to reduce the C2-carbonyl group, yielding the final this compound product .
A significant challenge in metabolic engineering is balancing the expression of multiple pathway genes to avoid the accumulation of toxic intermediates and to maximize the carbon flux towards the final product. Strategies such as promoter engineering, ribosome binding site (RBS) optimization, and operon construction are employed to fine-tune enzyme levels. Furthermore, cofactor regeneration, particularly for the NADPH-dependent P450s and reductases, is critical for maintaining high pathway activity.
Research has successfully demonstrated the feasibility of this approach. For example, a study by Zhang et al. (2020) involved engineering E. coli to produce (1R,2R,3S)-bornane-2,3-diol. They assembled a pathway comprising the MVA pathway, a BPPS, a BDH, a P450 monooxygenase (P450cam), and a specific keto-reductase. Through systematic optimization of enzyme expression and fermentation conditions, they achieved significant titers of the target compound .
The table below details examples of engineered microbial systems for this compound production.
de novo| Host Organism | Engineered Pathway Modules | Key Enzymes Introduced | Final Product Titer | Reference |
|---|---|---|---|---|
| Escherichia coli BL21(DE3) | - Mevalonate (MVA) pathway
| - BPPS (Salvia officinalis)
| 152.6 mg/L of (1R,2R,3S)-Bornane-2,3-diol | |
| Escherichia coli DH5α | - Mevalonate (MVA) pathway
| - MVA pathway genes
| (Intermediate Production) 1.1 g/L of Borneol |
Note: The study by Alonso-Gutierrez et al. focused on optimizing the production of the precursor borneol, establishing a platform that could be extended for this compound synthesis by adding the final hydroxylation and reduction steps.
Reactivity Profiles and Advanced Derivatization of 2,3 Bornanediol
Functional Group Transformations of Hydroxyl Moieties
The hydroxyl groups of 2,3-bornanediol are primary sites for functionalization, enabling the introduction of various substituents and the formation of new chemical bonds. These transformations are fundamental to modifying the properties of the bornanediol scaffold and preparing it for further synthetic applications.
One common transformation is the formation of carbamates. For instance, this compound can react with carbamating agents to yield this compound, 3-carbamate. ontosight.ai This reaction introduces a carbamate (B1207046) functional group, which can have potential applications in life sciences, including as an insecticide or in medicinal contexts. ontosight.ai The synthesis route can influence the yield and purity of the final product. ontosight.ai
Another key functional group transformation is esterification. The hydroxyl groups can react with carboxylic acids or their derivatives to form esters. This process is not only a means of protection but also a way to introduce new functionalities. For example, the reaction of (+)-2α-hydroxy-10β-pinan-3-one with acetic anhydride (B1165640) results in the formation of (+)-2α-acetoxy-10β-pinan-3-one, among other rearranged products. researchgate.net
Furthermore, the hydroxyl groups can be converted into ethers. For example, the formation of allylboronates from chiral glycols like substituted camphor (B46023) glycols has been demonstrated. researchgate.net These allylboronates can then participate in stereoselective additions to aldehydes. researchgate.net
Intramolecular Rearrangement Reactions (e.g., acid-catalyzed pinacol-type rearrangements)
The rigid framework of this compound makes it an interesting substrate for studying intramolecular rearrangement reactions, particularly acid-catalyzed pinacol-type rearrangements. synarchive.comresearchgate.net The pinacol (B44631) rearrangement is a classic organic reaction that involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions. wikipedia.org This reaction proceeds through the formation of a carbocation intermediate, followed by the migration of an alkyl or aryl group. numberanalytics.commasterorganicchemistry.com
In the context of bornane systems, the stereochemistry of the diol plays a critical role in determining the reaction outcome. wikipedia.org For example, the treatment of 3-endo-phenyl-2,3-exo,cis-bornanediol with perchloric acid in acetic acid leads to the formation of 3-exo-phenylcamphor in approximately 80% yield. acs.org This rearrangement involves a hydride shift.
The migratory aptitude of different groups is a key factor in these rearrangements. Generally, a group that can better stabilize the resulting positive charge will migrate preferentially. wikipedia.org In cyclic systems, the group that is positioned trans to the leaving hydroxyl group is often the one that migrates. wikipedia.org
The study of such rearrangements in the bornane series provides valuable insights into reaction mechanisms and can be a powerful tool for the synthesis of substituted bornanones with specific stereochemistry. acs.org
Formation of Cyclic Derivatives (e.g., ketals, acetals)
The vicinal diol functionality of this compound readily undergoes reactions with aldehydes and ketones to form cyclic acetals and ketals, respectively. wikipedia.orgacs.org This reaction is typically acid-catalyzed and is often used to protect the diol or the carbonyl group. nii.ac.jp
The formation of these cyclic derivatives is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction, for instance, by using a Dean-Stark trap or molecular sieves. libretexts.org A variety of acid catalysts can be employed, including mineral acids like hydrochloric acid and sulfuric acid, as well as p-toluenesulfonic acid. nih.gov
The rigid bornane skeleton imparts specific conformational constraints on the resulting five-membered dioxolane ring. This has been utilized in asymmetric synthesis, where chiral diols like 2,3-butanediol (B46004) are used to create chiral acetals and ketals. cymitquimica.com The stereochemistry of the diol directly influences the stereochemical outcome of subsequent reactions. cymitquimica.com
Table 1: Examples of Cyclic Derivative Formation from Diols
| Diol | Carbonyl Compound | Catalyst | Cyclic Product | Reference(s) |
| 1,2-Propanediol | Acetone | Acid | 2,2,4-trimethyl-1,3-dioxolane | mdpi.com |
| 2,3-Butanediol | Butanone | Acid | 2-ethyl-2,4,5-trimethyl-1,3-dioxolane | mdpi.com |
| Glycerol | Acetone | p-toluenesulfonic acid | Isopropylideneglycerol | google.com |
| Ethylene (B1197577) Glycol | Various Aldehydes/Ketones | Acid | Cyclic Acetals/Ketals | libretexts.org |
Oxidation and Reduction Pathways
The hydroxyl groups of this compound can be oxidized to form ketones. The specific outcome of the oxidation depends on the reagents and reaction conditions used. For instance, the oxidation of terpenoid diols, including those of the bornane type, with chlorine dioxide in dimethylformamide can selectively yield α-hydroxyketones. researchgate.net
Conversely, the reduction of related bornane derivatives can lead to the formation of 2,3-bornanediols. For example, the hydrogenation of camphorquinone (B77051), a diketone, primarily yields the 2-exo,3-exo-isomer of this compound. researchgate.net The stereochemistry of the reduction is influenced by the steric hindrance of the bicyclic system.
The reduction of ketones with metal hydrides is a common method for preparing alcohols. In the context of bornane derivatives, the stereoselectivity of these reductions has been studied. For instance, the reduction of prochiral ketones can be achieved with chiral polymers containing bornanediol moieties, leading to enantioface differentiation. acs.org
Synthetic Utility in Complex Molecule Construction
This compound and its derivatives serve as valuable building blocks and chiral auxiliaries in the synthesis of complex organic molecules. cymitquimica.comnumberanalytics.com The rigid, chiral scaffold of the bornane system allows for a high degree of stereocontrol in various chemical transformations.
One significant application is in asymmetric synthesis. Chiral auxiliaries derived from camphor, such as those incorporating the this compound structure, have been effectively used to control the stereochemistry of reactions. numberanalytics.com For example, allylboronates derived from chiral glycols, including substituted camphor glycols, react with aldehydes to produce homoallylic alcohols with high stereoselectivity. researchgate.net
Furthermore, polymers containing 2,3-exo-bornanediol groups have been synthesized and used for enantioface differentiation in the asymmetric reduction of prochiral ketones. acs.org This demonstrates the potential of incorporating the bornane scaffold into polymeric materials for catalytic applications.
The pinacol rearrangement of bornanediol derivatives also provides a synthetic route to substituted bornanones, which can be important intermediates in the synthesis of natural products and other complex targets. acs.org The ability to control the stereochemistry of these rearrangements is crucial for their synthetic utility.
In Depth Stereochemical Investigations of 2,3 Bornanediol
Conformational Analysis and Dynamics
The rigid bicyclic framework of the bornane skeleton imposes significant constraints on the conformational freedom of the two hydroxyl groups in 2,3-bornanediol. The relative stability of its conformers is primarily determined by the O-C-C-O dihedral angle and the potential for intramolecular hydrogen bonding. uc.pt
Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of diols. For analogous, more flexible diols like 2,3-butanediol (B46004), studies have shown that conformers with a gauche arrangement around the O-C-C-O axis are significantly favored over the anti arrangement. researchgate.net This preference is attributed to the stabilizing effect of a weak intramolecular hydrogen bond of the O···H-O type. researchgate.netnih.gov This hydrogen bonding can have a "locking" effect on the C-C bond conformation. researchgate.net The enthalpy of this bond in 2,3-butanediol has been estimated to be approximately 6-8 kJ mol⁻¹. nih.gov
In this compound, the four possible diastereomers—(1R,2R,3R,4S), (1R,2S,3S,4S), (1R,2R,3S,4S), and (1R,2S,3R,4S)—exhibit distinct conformational preferences. The fixed bornane structure limits large-scale backbone rearrangements, meaning the dynamics are largely centered on the rotation of the C-O bonds and the orientation of the hydroxyl protons.
Conformational analysis involves comparing conformers where an intramolecular hydrogen bond (IMHB) is present with those where it is not, often by rotating the participating hydrogen away. The energy difference provides an approximation of the IMHB strength. osti.gov For this compound, the key conformers are the syn (cis) and anti (trans) arrangements of the hydroxyl groups. Hydrogenation of camphorquinone (B77051), for instance, primarily yields the 2-exo,3-exo-diol (a cis-diol), while other routes can produce the trans-diols (2-exo,3-endo and 2-endo,3-exo) and the 2-endo,3-endo-diol (cis). researchgate.net The cis-diols, with their proximate hydroxyl groups, are well-suited for intramolecular hydrogen bonding, which stabilizes their eclipsed or near-eclipsed conformation—a state that would typically be disfavored due to sterics. libretexts.org
Table 1: Calculated Rotational Barriers for Analogous 2,3-Butanediol
| Parameter | Value (kJ mol⁻¹) | Description |
| OH Group Rotation Barrier | < 4 | The energy required to rotate the hydroxyl groups. This low barrier allows for easy conformational relaxation. nih.gov |
| O-C-C-O Dihedral Angle Rearrangement Barrier | 20 - 30 | The energy required for major rearrangement of the heavy-atom backbone. nih.gov |
Chiroptical Properties and Spectroscopic Characterization of Stereoisomers
The presence of multiple chiral centers in this compound gives rise to distinct stereoisomers, each with unique chiroptical properties and spectroscopic signatures. fiveable.me The stereoisomers include two enantiomeric pairs and meso compounds, depending on the specific configuration (e.g., (2R,3R) vs. (2S,3S) are enantiomers, while (2R,3S) is a meso compound). wikipedia.orgdoubtnut.com
Spectroscopic techniques are essential for distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. The chemical shifts and coupling constants are highly sensitive to the diastereomeric form (exo,exo vs. exo,endo, etc.) due to the different spatial orientations of the hydroxyl and methyl groups.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for probing the intramolecular hydrogen bonding. In dilute solutions, where intermolecular bonding is minimized, the appearance of a sharp "free" O-H stretching band and a broader, red-shifted band is indicative of an equilibrium between non-bonded and intramolecularly hydrogen-bonded conformers. Studies on analogous diols have identified conformers characterized by a gauche arrangement around the O-C-C-O dihedral angle, which facilitates this weak intramolecular hydrogen bond. nih.gov
Chiroptical Methods : Techniques like Vibrational Circular Dichroism (VCD) and measuring optical rotation are powerful tools for characterizing enantiomers. Enantiomers have identical IR and NMR spectra but exhibit opposite VCD signals and rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a defining physical constant for each enantiomer under specified conditions. For example, the (2R,3R)-(-)-2,3-butanediol is the levorotatory enantiomer. nih.gov
Gas chromatography-mass spectrometry (GC-MS) can also be used to separate and quantify the different diastereomers, often after derivatization to their trimethylsilyl (B98337) ethers. nih.gov This method allows for the determination of the physiological levels of diastereomers in biological samples. nih.gov
Table 2: Spectroscopic Data for Isomeric Pinane α-Hydroxyketones (Derived from Pinanediols)
| Compound | IR Spectrum (ν, cm⁻¹) | ¹H NMR Spectrum (δ, ppm) |
| 3β-Hydroxycamphor | 3450 (OH), 1740 (C=O) | Not specified in source |
| 3α-Hydroxy-10β-pinane-4-one | 3400 (broad, OH), 1715 (C=O) | Not specified in source |
Note: This data is for α-hydroxyketones prepared from related terpenoid diols and illustrates how spectroscopy distinguishes isomers. researchgate.net
Strategies for Enantiomeric and Diastereomeric Resolution
The separation of a racemic mixture of this compound into its constituent enantiomers, a process known as resolution, is crucial for its application in asymmetric synthesis. libretexts.org Since enantiomers possess identical physical properties like boiling point and solubility, direct separation is challenging. libretexts.org The most common strategy involves converting the mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orglibretexts.org
The typical procedure for resolving a chiral diol like this compound involves these steps:
Reaction with a Chiral Resolving Agent : The racemic diol is reacted with a single enantiomer of a chiral resolving agent. For an alcohol, a common choice is an enantiomerically pure chiral carboxylic acid or its derivative (like an acid anhydride) to form diastereomeric esters. libretexts.orglibretexts.org Alternatively, chiral bases can be used to resolve acidic compounds. libretexts.org
Separation of Diastereomers : The resulting mixture of diastereomers will have different solubilities, melting points, and chromatographic retention times. wikipedia.org This allows for their separation by physical methods, most commonly fractional crystallization. libretexts.orgwikipedia.org The crystallization process is monitored, often by measuring the optical rotation of the crystals, until it is complete and a pure diastereomer is isolated. libretexts.org
Recovery of the Pure Enantiomer : Once a diastereomer is isolated, a chemical reaction (e.g., hydrolysis of an ester) is performed to cleave the resolving agent, yielding the enantiomerically pure this compound. libretexts.org
Chiral chromatography is another powerful technique for resolution, where the stationary phase is itself chiral. This allows for the direct separation of enantiomers without derivatization, as the two enantiomers interact differently with the chiral stationary phase. fiveable.me
Influence of Stereochemistry on Reaction Outcomes and Selectivity
The well-defined stereochemistry of this compound makes it an excellent chiral auxiliary—a molecule that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The rigid bornane backbone and the specific orientation of the hydroxyl groups create a highly predictable and sterically hindered chiral environment.
A prime example is its use in enantioselective aldol (B89426) reactions. researchgate.net A chiral Lewis acid can be formed by reacting a this compound isomer with an aluminum reagent. This chiral complex then coordinates to the reacting aldehyde, creating a chiral pocket that dictates the facial selectivity of the enolate attack. The stereochemistry of the bornanediol ligand directly controls the stereochemistry of the newly formed chiral center in the aldol product. researchgate.net
Similarly, allylboronates derived from chiral glycols like substituted 2,3-bornanediols react with aldehydes to produce homoallylic alcohols. The stereoisomer of the diol used as the chiral matrix dictates the enantiomeric purity of the resulting alcohol product. researchgate.net For example, allylboronates from camphor (B46023) glycols (related to bornanediols) add to acetaldehyde (B116499) to give 4-penten-2-ol (B1585244) with up to 86% enantiomeric excess (e.e.). researchgate.net
The stereochemistry of the diol also influences the outcome of its own reactions. The rate of glycol fission with reagents like lead tetraacetate is highly dependent on the relative positions of the oxygen atoms; cis-diols react very rapidly, while trans-diols react much more slowly. researchgate.net In the catalytic dehydration of analogous 2,3-butanediol, the stereochemical configuration was found to affect the reaction conversion rate, although not the selectivity between the major rearrangement products. rsc.org
Table 3: Influence of Stereochemistry on Reaction Outcomes
| Reaction | Chiral Auxiliary/Reactant | Outcome | Finding |
| Aldol Reaction | This compound-Aluminum Complex | Enantioselective formation of aldol products | The diol acts as a chiral ligand to create a chiral Lewis acid, directing the stereochemical outcome. researchgate.net |
| Allylboration | Allylboronate of a Camphor Glycol | Asymmetric synthesis of 4-penten-2-ol | Achieved up to 86% enantiomeric excess, demonstrating control by the chiral diol. researchgate.net |
| Glycol Fission | cis- and trans-Camphane-2,3-diols | Oxidation with lead tetraacetate | cis-diols react rapidly, while trans-diols react slowly, showing the importance of hydroxyl group proximity. researchgate.net |
| Dehydration | 2,3-Butanediol isomers | Formation of methyl ethyl ketone | The configuration of the starting diol affected the conversion rate but not product selectivity. rsc.org |
Applications in Advanced Organic Synthesis and Catalysis
2,3-Bornanediol as Chiral Auxiliaries in Asymmetric Reactions
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org this compound excels in this role due to its rigid bicyclic structure, which creates a well-defined chiral environment. This steric influence directs the approach of incoming reagents, leading to the preferential formation of one enantiomer over the other in reactions such as allylboration and aldol (B89426) additions.
In asymmetric allylboration , allylboronates derived from chiral glycols like this compound react with aldehydes to produce homoallylic alcohols with high enantioselectivity. researchgate.net For instance, an allylboron reagent prepared from endo-2-phenyl-exo-2,3-bornanediol has been shown to react with achiral aldehydes to yield homoallylic alcohols with enantiomeric excesses (ee) ranging from 70–85%. researchgate.net The predictable stereochemical outcome is rationalized by a proposed mechanism that highlights the high regio- and stereoselectivity of the reaction. researchgate.net The substituents on the bornanediol skeleton can be modified to fine-tune the asymmetric induction. researchgate.net
Similarly, in asymmetric aldol reactions , which form a new β-hydroxy carbonyl compound, this compound can be employed to create chiral Lewis acids. wikipedia.orglibretexts.org For example, a complex of this compound with aluminum has been utilized as a chiral Lewis acid in enantioselective aldol reactions. researchgate.net The chiral auxiliary can be attached to the enolate or the electrophile to direct the stereochemical course of the reaction. wikipedia.org The development of such auxiliaries has been a significant advancement in controlling the stereochemistry of aldol reactions. units.it
Table 1: Application of this compound as a Chiral Auxiliary
| Reaction Type | Role of this compound | Key Findings |
|---|---|---|
| Asymmetric Allylboration | Forms chiral allylboronates | Achieves high enantioselectivity (e.g., 70-85% ee) in the synthesis of homoallylic alcohols. researchgate.net |
| Asymmetric Aldol Reaction | Component of chiral Lewis acids | Enables enantioselective formation of β-hydroxy carbonyl compounds. researchgate.net |
Ligand Design and Application in Asymmetric Transition-Metal Catalysis
The design of chiral ligands is central to the field of asymmetric transition-metal catalysis, as the ligand's structure profoundly influences the catalyst's activity and stereoselectivity. umich.educalis.edu.cn this compound serves as an excellent scaffold for the synthesis of chiral ligands. Its C2-symmetric diol functionality can be readily modified to incorporate coordinating atoms like phosphorus, nitrogen, or oxygen, which can then bind to a transition metal center.
These ligands create a chiral pocket around the metal, directing the stereochemical outcome of the catalyzed reaction. For example, chiral phosphine (B1218219) ligands derived from this compound have been employed in various asymmetric transformations. The rigid bornane backbone ensures the effective transfer of chirality from the ligand to the substrate. The development of novel ligands based on this scaffold continues to be an active area of research, aiming to improve efficiency and enantioselectivity in a wide range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and hydroarylations. umich.edumdpi.com
Role as Chiral Scaffolds for Complex Molecule Synthesis
The inherent chirality and rigid conformational structure of this compound make it an ideal starting point, or chiral scaffold, for the synthesis of complex, biologically active molecules. By utilizing the stereocenters of the bornanediol, chemists can build intricate molecular architectures with a high degree of stereochemical control.
This strategy is particularly valuable in the synthesis of natural products and pharmaceuticals, where specific stereoisomers often exhibit desired biological activities while others may be inactive or even harmful. The bornanediol framework provides a reliable foundation upon which to construct multiple stereogenic centers with predictable relative and absolute configurations.
Polymer and Material Science Precursors
Beyond its applications in asymmetric synthesis, this compound is emerging as a valuable monomer for the creation of novel polymers and materials. frontiersin.orgchemscene.com Its diol functionality allows it to be incorporated into polyesters, polyurethanes, and other polymers through step-growth polymerization. mdpi.commdpi.com
The inclusion of the rigid, bulky bornane unit into the polymer backbone can significantly influence the material's properties. For instance, incorporating this compound into terephthalate (B1205515) copolyesters has been shown to increase the glass transition temperature (Tg) compared to analogous polymers made with ethylene (B1197577) glycol, enhancing the thermomechanical performance of the resulting material. mdpi.com This makes these bio-based polymers potentially interesting alternatives to conventional plastics. atamanchemicals.com While the thermal stability of these polymers might be slightly lower than their petroleum-based counterparts, their degradation temperatures are still well above typical processing temperatures. mdpi.com
Bio-Based Chemical Platform Applications
This compound is recognized as a key bio-based platform chemical, meaning it can be produced from renewable resources and converted into a wide array of valuable chemicals. mdpi.comencyclopedia.pubtaylorfrancis.com The microbial fermentation of biomass, such as sugars derived from sugarcane or cassava, offers a sustainable route to this compound. wikipedia.orgnih.gov This bio-derived diol can then serve as a precursor for various important industrial chemicals.
For example, the dehydration of this compound can yield butanone (methyl ethyl ketone), a widely used solvent and a precursor for other chemicals. wikipedia.org It can also be converted into butenes, which are feedstocks for the production of synthetic rubber and fuels. biofuelsdigest.com Research has shown that a mixture of dioxolanes derived from this compound exhibits a high antiknock index, making it a potential gasoline blending component. biofuelsdigest.com Furthermore, its derivatives have applications as industrial solvents and have been explored as precursors to jet and diesel fuels. mdpi.combiofuelsdigest.com The versatility of this compound as a platform chemical positions it as a crucial component in the development of a more sustainable chemical industry. researchgate.netresearchgate.net
Table 2: Bio-Based Applications of this compound
| Application | Derivative/Product | Significance |
|---|---|---|
| Fuel Additives | Dioxolane mixture | High antiknock index, potential gasoline blending component. biofuelsdigest.com |
| Solvents | Methyl Ethyl Ketone (MEK) | Widely used industrial solvent. wikipedia.org |
| Chemical Precursors | Butenes | Feedstock for synthetic rubber and fuels. biofuelsdigest.com |
Advanced Analytical Methodologies for 2,3 Bornanediol Research
Chromatographic Techniques for Stereoisomer Separation and Quantification (e.g., GC-MS with chiral columns, HPLC)
The separation and quantification of the stereoisomers of 2,3-bornanediol are critical due to their distinct stereochemical properties. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) are the premier techniques for this purpose. gcms.czsigmaaldrich.com
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for chiral analysis. The separation relies on the differential interaction between the enantiomers and a chiral selector incorporated into the stationary phase of the GC column. researchgate.net Cyclodextrin (B1172386) derivatives are among the most common and effective CSPs for this purpose. lcms.cz For instance, various modified β-cyclodextrin columns, such as those with heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, have proven effective in separating chiral diols and related terpene compounds like isoborneol. gcms.czmdpi.com The choice of the specific cyclodextrin derivative and the GC conditions, such as the temperature ramp, are critical for achieving baseline resolution of the stereoisomers. restek.com In the analysis of analogous compounds like 2,3-butanediol (B46004), columns such as the Rt-βDEXsm have demonstrated excellent enantiomeric separation.
High-performance liquid chromatography is another indispensable technique, especially for analytes with poor thermal stability or those that are not easily volatilized. ajol.info Chiral HPLC methods can operate in either normal-phase or reversed-phase modes. The selection of the chiral stationary phase is paramount, with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs being widely used. sigmaaldrich.comrsc.org For the quantification of diols, HPLC systems are often equipped with a refractive index detector (RID) or are coupled with mass spectrometry. researchgate.net The direct analysis of underivatized diols is possible, which simplifies sample preparation. sigmaaldrich.com
Table 1: Comparison of Selected Chiral GC Columns for Diol and Terpenoid Separation
| Chiral Stationary Phase (Example Column Name) | Selector Type | Key Features & Applications | Reference |
|---|---|---|---|
| Rt-βDEXsm | Substituted β-cyclodextrin | Provides excellent resolution for a wide range of chiral compounds, including terpenes like α-pinene and isoborneol, and diols like 2,3-butanediol. | gcms.cz |
| CYCLOSIL-B | Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Successfully used for the separation of chiral alcohols, including 2,3-butanediol isomers. | restek.com |
| β-DEX 225 | Heptakis (2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in a polar phase | Designed for separating enantiomers and other isomers, effective for fragrance compounds and other chiral molecules. | mdpi.com |
| Chirasil-Val | Amino acid derivative (L-Valine-tert-butylamide) | Effective for separating α-hydroxy carboxylic acids and α-amino alcohols, though less common for simple diols. | lcms.cz |
Advanced Spectroscopic Techniques for Structural and Stereochemical Elucidation (e.g., high-field NMR, vibrational spectroscopy, X-ray crystallography)
Once separated, advanced spectroscopic methods are employed to confirm the structural identity and, crucially, the absolute and relative stereochemistry of the this compound isomers.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For this compound derivatives, NMR spectroscopy has been essential for characterization. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space correlations between protons, helping to define the relative stereochemistry (e.g., exo vs. endo). For unambiguous determination of absolute configuration in complex chiral molecules, methods utilizing anisotropic parameters like residual dipolar couplings (RDCs) are increasingly applied.
Vibrational spectroscopy , including infrared (IR) and Raman spectroscopy, provides information about the functional groups and fingerprint region of the molecule. Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules in solution by comparing experimental spectra to those predicted by quantum chemical calculations. sci-hub.se
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. researchgate.net The analysis of the diffraction pattern of a crystal provides the precise coordinates of each atom in the structure. This technique has been successfully used to determine the solid-state molecular structures of various bornanediol derivatives and complexes, confirming their configurations. researchgate.netlibretexts.org
Table 2: Spectroscopic Techniques for this compound Analysis
| Technique | Information Obtained | Application to this compound | Reference |
|---|---|---|---|
| High-Field NMR (¹H, ¹³C, NOESY) | Connectivity, chemical environment of atoms, relative stereochemistry. | Characterization of the carbon-hydrogen framework and determination of exo/endo configurations. | researchgate.net |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution. | Used for analogous diols to distinguish between (R,R) and (S,S) enantiomers by comparing experimental and computed spectra. | sci-hub.se |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous determination of the solid-state structure and absolute configuration of bornanediol derivatives. | researchgate.netresearchgate.net |
Mass Spectrometry for Mechanistic and Derivatization Studies
Mass spectrometry (MS) is a cornerstone for the analysis of this compound, providing information on molecular weight and structure through fragmentation patterns. When coupled with GC or HPLC, it allows for the identification of isomers even at trace levels. researchgate.net
The electron ionization (EI) mass spectrum of alcohols like this compound is characterized by specific fragmentation pathways. The two primary routes are alpha-cleavage and dehydration. sigmaaldrich.com Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the hydroxyl group, leading to resonance-stabilized oxonium ions. For a vicinal diol like this compound, this can result in characteristic fragments. For the analogous compound 2,3-butanediol, a prominent fragment is observed at a mass-to-charge ratio (m/z) of 45, corresponding to the [CH₃CHOH]⁺ ion. sci-hub.se Dehydration involves the loss of a water molecule (18 mass units), which is also a common feature in the mass spectra of alcohols. sigmaaldrich.com
Due to the polar nature of the hydroxyl groups, this compound may exhibit poor chromatographic peak shape or low ionization efficiency in some analytical systems. Chemical derivatization is a common strategy to overcome these issues by converting the polar -OH groups into less polar, more volatile, and more readily ionizable moieties. jfda-online.comspectroscopyonline.com This process can also introduce specific fragmentation patterns that aid in structural elucidation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a widely used method to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, respectively. jfda-online.com Acylation, using reagents such as acid anhydrides, is another effective approach. spectroscopyonline.com
Table 3: Common Derivatization Reagents for Diol Analysis by GC-MS
| Reagent Class | Example Reagent | Derivative Formed | Purpose | Reference |
|---|---|---|---|---|
| Silylation | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Increases volatility and thermal stability; creates characteristic MS fragments. More stable against moisture than TMS derivatives. | jfda-online.com |
| Silylation | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility for GC analysis. | jfda-online.com |
| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | Trifluoroacetyl ester | Increases volatility and enhances detector response (e.g., ECD). | lcms.cz |
| Alkylation / Acylation | (S)-(+)-2-Phenylbutyryl chloride | Diastereomeric esters | Enables separation of enantiomers on a non-chiral column by forming diastereomers. | spectroscopyonline.com |
Theoretical and Computational Studies of 2,3 Bornanediol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools in computational chemistry for investigating the intrinsic properties of molecules like 2,3-bornanediol. chemsociety.org.ngusda.gov These methods, such as Density Functional Theory (DFT) and Ab initio calculations (e.g., Møller-Plesset perturbation theory), are employed to determine the electronic structure, optimized geometries, and various spectroscopic parameters of molecules. researchgate.netresearchgate.netnih.gov For this compound, such calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. Furthermore, these computations can predict properties like dipole moment, rotational constants, and vibrational frequencies, which are crucial for spectroscopic identification. chemsociety.org.ng
The reactivity of this compound is also a key area explored through quantum chemical calculations. These studies can map out potential energy surfaces for reactions, identify transition state structures, and calculate activation energies, thereby elucidating reaction mechanisms. researchgate.net For instance, the reactions of (+)-2,3-bornanediol with aldehydes have been studied experimentally, and computational methods are essential to model the transition states and explain the stereochemical outcomes of such reactions. acs.org By calculating the distribution of electron density and molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering insights into the molecule's reactivity. bsu.by
| Parameter Type | Information Gained from Quantum Chemical Calculations | Relevance to this compound |
| Structural Parameters | Optimized bond lengths, bond angles, dihedral angles. | Provides the most stable 3D structure of the molecule. |
| Electronic Properties | Dipole moment, charge distribution (NBO analysis), HOMO/LUMO energies. nih.govbsu.by | Predicts polarity, solubility, and sites of chemical reactivity. |
| Spectroscopic Data | Rotational constants, vibrational frequencies (IR/Raman spectra). chemsociety.org.ng | Aids in the experimental identification and characterization of the compound. |
| Thermodynamic Data | Enthalpy of formation, Gibbs free energy. | Determines the relative stability of isomers and conformers. chemsociety.org.ng |
| Reactivity Descriptors | Transition state geometries, activation energies. | Elucidates reaction mechanisms and predicts reaction rates and product selectivity. |
Molecular Dynamics Simulations of Conformational Landscapes
Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscapes of molecules by simulating the atomic motions over time. chemrxiv.orgarxiv.org These simulations provide detailed, time-resolved information about the flexibility of a molecule and the different conformations it can adopt. nih.govmdpi.com For a molecule like this compound, which has a rigid bicyclic core, the primary conformational flexibility arises from the rotation of the two hydroxyl (-OH) groups.
MD simulations can map the potential energy surface associated with the rotation of these hydroxyl groups, identifying the most stable orientations and the energy barriers between them. This is crucial for understanding intramolecular hydrogen bonding possibilities and how the molecule interacts with its environment, such as solvents or receptor binding sites. mdpi.com While extensive MD simulations have been applied to more flexible diols to determine the populations and lifetimes of their various conformations in solution, specific studies detailing the full conformational landscape of this compound are less common. mdpi.com However, the methodology allows for the investigation of how factors like solvent and temperature influence the conformational equilibrium of the hydroxyl groups.
| Conformational Variable | Description | Significance for this compound |
| C-O Bond Rotation | Rotation around the single bonds connecting the hydroxyl oxygen to the bornane ring. | Determines the orientation of the hydroxyl protons. |
| Dihedral Angle (H-O-C-C) | The torsion angle defined by the hydroxyl hydrogen, oxygen, and two ring carbons. | Defines the relative positioning of the two hydroxyl groups, influencing the potential for intramolecular hydrogen bonding. |
| Solvent Shell Dynamics | The arrangement and rearrangement of solvent molecules (e.g., water) around the diol. | Affects which conformations are stabilized in solution. |
Computational Modeling of Stereochemical Induction and Catalytic Mechanisms
Computational modeling is indispensable for understanding and predicting the outcomes of asymmetric synthesis, an area where this compound and its derivatives are used as chiral auxiliaries. researchgate.netresearch-solution.com A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. research-solution.com The rigid, well-defined chiral scaffold of bornanediol makes it an effective auxiliary.
Computational studies, often employing transition state modeling, are used to explain the high levels of stereoselectivity observed in reactions involving bornanediol derivatives. researchgate.net For example, in the allylboration of aldehydes using a chiral allylboronate derived from endo-2-Phenyl-exo-2,3-bornanediol, computational models have been used. researchgate.net These studies revealed that the stereochemical outcome is dictated by the minimization of steric interactions between the diol's alkyl groups and the catalyst in the reaction's transition state. researchgate.net Similarly, polymers containing 2,3-exo-bornanediol moieties have been used for the asymmetric reduction of ketones, where the stereochemical control exerted by the bornanediol unit is key to the process. acs.org These models help rationalize how the chiral information from the bornanediol is transferred to the product, guiding the design of more efficient and selective catalysts and synthetic routes. researchgate.net
| Application | This compound Derivative | Role of Computational Modeling | Reference |
| Carbonyl Allylation | endo-2-Phenyl-exo-2,3-bornanediol | Modeling transition state geometries to explain stereoselectivity by minimizing steric hindrance. | researchgate.net |
| Asymmetric Reduction | Polymers with 2,3-exo-bornanediol groups | Understanding the mechanism of enantioface differentiation of prochiral ketones. | acs.org |
| Reactions with Aldehydes | (+)-2,3-bornanediol | Elucidating the stereochemical pathways and predicting the major product isomer. | acs.org |
Structure-Activity Relationship Predictions
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov These studies are fundamental in fields like drug discovery and materials science. For this compound derivatives, SAR would involve synthesizing a series of related compounds and evaluating their performance in a specific application, such as catalysis or as biologically active agents.
Computational methods play a crucial role in modern SAR by predicting how structural modifications will affect activity, a process often called quantitative structure-activity relationship (QSAR). nih.govnih.gov For this compound, a hypothetical QSAR study could involve creating derivatives with different substituents on the hydroxyl groups or the bicyclic frame. Computational software would then calculate various molecular descriptors for each derivative. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). The goal is to build a statistical model that links these calculated descriptors to experimentally measured activity (e.g., catalytic efficiency, binding affinity). Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent or effective compounds. researchgate.net
| Derivative Class (Hypothetical) | Structural Modification | Calculated Descriptor (Example) | Predicted Activity (Example) |
| Diesters | Varying the acyl chain length (e.g., acetate, propionate). | Lipophilicity (LogP), Molecular Surface Area. | Enzyme inhibition (IC₅₀). |
| Ethers | Introducing different alkyl or aryl groups (e.g., methyl, benzyl). | Dipole Moment, Steric Hindrance Parameters. | Catalytic turnover number. |
| Ring-Substituted | Adding functional groups (e.g., nitro, amino) to the bornane skeleton. | HOMO/LUMO energy gap, Electrostatic Potential. | Receptor binding affinity (Kᵢ). |
Biosynthetic and Biodegradation Pathways of Bornanediols
Identification of Specific Metabolic Enzymes and Pathways
The metabolic pathways for camphor (B46023) degradation, which involve bornanediol-related intermediates, have been extensively characterized, particularly in Pseudomonas putida ATCC 17453. The genes for these catabolic pathways are typically located on a large extrachromosomal plasmid known as the CAM plasmid. nih.govatlasofscience.orgresearchgate.net
The key enzymatic steps are initiated by a multi-component enzyme system, cytochrome P450cam monooxygenase (CYP101A1). nih.govatlasofscience.org
Initial Hydroxylation: The degradation begins with the hydroxylation of camphor to 5-exo-hydroxycamphor (B1210678). atlasofscience.org This reaction is catalyzed by cytochrome P450cam, an enzyme system encoded by the camA, camB, and camC genes. atlasofscience.orgugm.ac.id This enzyme requires an electron donor, typically NADPH, and co-factors like putidaredoxin. ontosight.ai
Dehydrogenation: The resulting 5-exo-hydroxycamphor is then oxidized by 5-exo-alcohol dehydrogenase (encoded by the camD gene) to form 2,5-diketocamphane. atlasofscience.orgresearchgate.net
Ring Cleavage: The bicyclic structure is subsequently opened by a Baeyer-Villiger monooxygenase, 2,5-diketocamphane 1,2-monooxygenase, which converts the ketone into a lactone. researchgate.netasm.org This enzyme is a two-component system dependent on FMN and NADH. researchgate.net
This sequence represents the primary pathway for utilizing camphor as a growth substrate. atlasofscience.org The formation of borneol, and subsequently bornanediols, represents a side reaction or an alternative pathway that can occur under specific conditions, such as oxygen limitation, mediated by the promiscuity of the powerful P450cam enzyme. nih.gov The further hydroxylation of borneol to 2,3-bornanediol would also be catalyzed by a monooxygenase, similar to the initial hydroxylation of camphor.
**Table 2: Key Enzymes in the Camphor Degradation Pathway of *Pseudomonas putida***
| Enzyme Name | Gene(s) | Function in Pathway | Reference |
|---|---|---|---|
| Cytochrome P450cam Monooxygenase | camA, camB, camC | Initial hydroxylation of camphor to 5-exo-hydroxycamphor | atlasofscience.orgugm.ac.id |
| 5-exo-Alcohol Dehydrogenase | camD | Oxidation of 5-exo-hydroxycamphor to 2,5-diketocamphane | atlasofscience.orgresearchgate.net |
| 2,5-Diketocamphane 1,2-Monooxygenase | camE | Baeyer-Villiger oxidation; cleavage of the first ring | atlasofscience.orgresearchgate.net |
Ecological and Environmental Relevance of Biodegradation
The biodegradation of naturally occurring monoterpenoids like camphor and its derivatives, including bornanediols, is a vital process for carbon cycling in the biosphere. atlasofscience.org Camphor is produced by various plants, notably the camphor tree (Cinnamomum camphora), and enters the environment through natural processes. nih.gov Soil bacteria, such as Pseudomonas putida, have evolved to degrade these compounds, preventing their accumulation and returning the carbon to the central metabolic pool. atlasofscience.org
The complete degradation of the C10 camphor skeleton by P. putida ultimately yields short-chain aliphatic intermediates, specifically succinyl-CoA and acetyl-CoA. atlasofscience.org These molecules can directly enter the tricarboxylic acid (TCA) cycle, where they are oxidized to CO₂, thus completing the mineralization of the organic compound. atlasofscience.org This microbial activity is fundamental to nutrient recycling in forest ecosystems and other environments where such plant-derived compounds are present.
The ability of microorganisms to degrade these substances is also of environmental interest. Many plant-derived compounds are explored for use as natural pesticides or in integrated pest management (IPM). mdpi.com A significant advantage of such substances is their biodegradability, which leads to a lower environmental impact and reduced persistence compared to many synthetic pesticides. mdpi.com The existence of efficient microbial degradation pathways for camphor and its derivatives, such as bornanediols, supports their profile as environmentally compatible chemicals.
Future Research Directions and Emerging Trends for 2,3 Bornanediol Chemistry
Development of Sustainable and Green Synthetic Routes
The future of 2,3-Bornanediol production is intrinsically linked to the development of sustainable and environmentally benign synthetic methods, moving away from traditional petroleum-based processes. researchgate.net The primary focus of ongoing research is the optimization of microbial fermentation and enzymatic catalysis, which utilize renewable feedstocks.
Microbial Fermentation: A significant body of research is dedicated to enhancing the efficiency of this compound production through microbial fermentation. This involves the screening and engineering of various microorganisms, including bacteria and yeasts, to improve yields, productivity, and the ability to utilize a wide range of renewable carbon sources such as glucose, glycerol, molasses, and lignocellulosic hydrolysates. researchgate.net Genetic and metabolic engineering strategies are being employed to optimize metabolic pathways, eliminate byproduct formation, and increase the tolerance of microbial strains to high product concentrations. nih.gov The use of non-pathogenic, "Generally Regarded as Safe" (GRAS) strains like Bacillus licheniformis is a key trend, addressing safety concerns for industrial-scale production. rsc.org
Enzymatic Catalysis: Cell-free multi-enzyme cascade catalysis presents a promising green alternative to whole-cell fermentation. This approach allows for precise control over reaction pathways and can lead to higher product purity. Research is focused on designing artificial enzymatic pathways to convert substrates like ethanol (B145695) into this compound, demonstrating the potential for environmentally friendly and efficient production. nih.gov
Utilization of Waste Biomass: A crucial aspect of sustainable production is the use of low-cost, non-food biomass. Future research will continue to explore the use of agricultural and industrial waste streams, such as brewer's spent grains and whey, as feedstocks for this compound fermentation. sfu.ca This approach not only reduces production costs but also contributes to a circular economy by valorizing waste materials.
| Strategy | Description | Key Research Areas | Potential Advantages |
|---|---|---|---|
| Microbial Fermentation | Utilization of engineered microorganisms to convert renewable feedstocks into this compound. | Metabolic engineering, screening for robust strains, utilization of waste biomass. | Use of renewable resources, potential for high yields and productivity. |
| Enzymatic Catalysis | Cell-free systems using multiple enzymes in a cascade to synthesize this compound. | Design of artificial enzyme pathways, enzyme immobilization, cofactor regeneration. | High selectivity, milder reaction conditions, easier product purification. |
Exploration of Novel Catalytic and Asymmetric Applications
The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. Future research will increasingly focus on harnessing its stereochemical properties for the development of novel catalysts and chiral auxiliaries.
Chiral Auxiliaries: Enantiomerically pure (2R,3R)- and (2S,3S)-2,3-Bornanediol are recognized as useful auxiliaries in asymmetric synthesis, providing a scaffold to control the stereochemical outcome of reactions. researchgate.net Research is directed towards their application in key transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. The development of derivatives, such as chiral acetals, is a promising avenue to create effective chiral directors in these syntheses. sfu.ca The ability to recover and reuse the chiral auxiliary is a critical aspect of making these processes economically viable and sustainable. wikipedia.org
Chiral Ligands for Metal-Catalyzed Reactions: this compound can serve as a precursor for the synthesis of chiral ligands for transition metal catalysts. These chiral ligands can induce enantioselectivity in a wide range of metal-catalyzed reactions, which are fundamental in the production of pharmaceuticals and fine chemicals. Future work will involve the design and synthesis of novel bidentate and multidentate ligands derived from this compound and their application in asymmetric catalysis.
Integration with Flow Chemistry and Continuous Processing
The integration of this compound chemistry with continuous flow technologies is an emerging trend that promises to enhance reaction efficiency, safety, and scalability.
Continuous Production and Purification: Flow chemistry offers significant advantages for both the synthesis and purification of this compound and its derivatives. Continuous fermentation processes using engineered microorganisms in bioreactors are being developed to achieve stable and rapid production. researchgate.net Furthermore, continuous reactive extraction methods are being explored for the efficient separation of this compound from fermentation broths, which is a significant challenge in traditional batch processes. For instance, the continuous acetalization of this compound with aldehydes in a flow reactor allows for its efficient isolation as a dioxolane derivative. nih.gov
Flow Synthesis of Chiral Compounds: The use of chiral auxiliaries derived from this compound in continuous flow processes is a key area for future development. Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved stereoselectivity and yields in asymmetric reactions. nih.gov The ability to telescope multiple reaction steps in a continuous stream without isolating intermediates can significantly streamline the synthesis of complex chiral molecules.
Advanced Functional Material Development
Bio-based this compound is a promising monomer for the synthesis of a new generation of sustainable and high-performance polymers.
Bioplastics and Polyesters: A significant area of research is the use of this compound in the production of biodegradable polyesters. The presence of methyl side groups in this compound can disrupt the crystallinity of polyester (B1180765) chains, leading to materials with tunable properties. rsc.org Future work will focus on copolymerizing this compound with various diacids to create a range of polyesters with tailored thermal and mechanical properties for applications in packaging, textiles, and biomedical devices. The increasing demand for bioplastics is a major driver for this research area.
Polyurethanes: The stereochemistry of this compound has a profound impact on the properties of polyurethanes. The meso-isomer, for instance, allows for strong hydrogen bonding and the formation of crystalline hard segments, leading to materials with robust mechanical properties. mdpi.com Future research will explore the use of different stereoisomers of this compound as chain extenders to create a diverse range of bio-based thermoplastic polyurethanes with tailored performance characteristics for applications such as elastomers, coatings, and adhesives.
| Stereoisomer | Influence on Polymer Structure | Resulting Material Properties |
|---|---|---|
| meso-2,3-Bornanediol | Favorable orientation of methyl groups allows for strong hydrogen bonding and crystalline hard segments. mdpi.com | Strong mechanical and thermomechanical properties. mdpi.com |
| (+)- and (-)-2,3-Bornanediol | Unfavorable orientation of methyl groups hinders crystallinity. mdpi.com | Lower structuration and mechanical properties. mdpi.com |
Mechanistic Insights into Complex Transformations
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations.
Computational Studies: Density Functional Theory (DFT) and other computational methods are powerful tools for gaining insights into the conformational preferences and reaction pathways of this compound and its derivatives. researchgate.net Such studies can elucidate the transition state structures in asymmetric reactions, helping to explain the observed stereoselectivity when this compound is used as a chiral auxiliary. researchgate.net Future computational work will likely focus on modeling the interactions between this compound-derived catalysts and substrates to guide the design of more efficient and selective catalytic systems.
Mechanistic Studies of Polymerization: Understanding the kinetics and mechanisms of polymerization reactions involving this compound is essential for controlling the molecular weight, architecture, and properties of the resulting polymers. Future research will involve detailed kinetic studies of polycondensation and other polymerization reactions to elucidate the role of catalysts and reaction conditions on the final polymer characteristics.
Dehydration and Rearrangement Reactions: The catalytic dehydration of this compound can lead to valuable chemicals such as methyl ethyl ketone (MEK) and 1,3-butadiene. wikipedia.org Mechanistic studies of these reactions, including the identification of reaction intermediates and the role of catalyst acidity and basicity, are critical for developing highly selective and stable catalysts. nih.gov Understanding the reaction network and kinetics of these transformations will enable the optimization of processes for the production of these key industrial chemicals from a renewable source.
Q & A
Q. What experimental methods are recommended for synthesizing and purifying 2,3-Bornanediol?
To synthesize this compound, researchers often start with borneol derivatives (e.g., (-)-Borneol, CAS 464-45-9) via hydroxylation or diastereoselective oxidation. Purification typically involves fractional distillation or recrystallization, with purity assessed using gas chromatography (GC). For example, GC analysis of stereoisomeric mixtures (>70% purity) is standard, as seen in related diols like 2,3-Butanediol . Storage at low temperatures (0°C–6°C) is critical to prevent degradation .
Q. How can structural characterization of this compound be performed?
Key techniques include:
- Proton Nuclear Magnetic Resonance (¹H NMR) : To identify hydroxyl proton environments and stereochemistry, referencing meso-form studies of analogous diols .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for 2,3-di(2-pyridyl)-2,3-butanediol .
- Infrared (IR) Spectroscopy : Detect hydroxyl and C-O stretching vibrations, supported by NIST thermochemistry databases for diols .
Q. What are the critical physical properties of this compound for experimental design?
Key properties include:
- Melting Point : ~19°C (for stereoisomer mixtures) .
- Boiling Point : ~180°C .
- Density : ~1.01 g/cm³ .
These parameters guide solvent selection, reaction conditions, and storage protocols. Thermochemical data (e.g., enthalpy of formation) from NIST ensure reproducibility .
Advanced Research Questions
Q. How can stereoisomerism in this compound be resolved and analyzed?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers, referencing methods for borneol derivatives .
- Crystallographic Analysis : Determine meso vs. racemic forms via X-ray diffraction, as applied to 2,3-di(2-pyridyl) diols .
- Dynamic NMR : Study conformational exchange in solution, leveraging ¹H NMR data for related compounds .
Q. What computational approaches are suitable for modeling this compound’s properties?
- Density Functional Theory (DFT) : Predict molecular orbitals, bond angles, and thermodynamic stability. Studies on carbazole-diol hybrids highlight HOMO-LUMO separation for reactivity insights .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability, using crystallographic coordinates (e.g., a = 8.9663 Å, β = 93.714° ).
Q. How should researchers address contradictions in experimental data (e.g., conflicting purity reports)?
Q. What best practices ensure rigorous experimental design for this compound studies?
Q. How can crystallographic data enhance understanding of this compound’s molecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
